Regioisomeric Differentiation: 3-Cyclopropyl-3-Hydroxypropyl vs. 2-Cyclopropyl-2-Hydroxypropyl Side Chain
The target compound places the hydroxyl group on the carbon directly attached to the cyclopropyl ring and positions the amide nitrogen three bonds away (3-cyclopropyl-3-hydroxypropyl), whereas its closest constitutional isomer, N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide (CAS 1286721-71-8), positions the hydroxyl two bonds from the amide nitrogen and the cyclopropyl ring adjacent to the hydroxyl-bearing carbon . Quantum-chemical modeling of related cyclopropyl-hydroxypropyl amides predicts that the 3-substituted regioisomer presents a ~1.5 Å greater distance between the hydrogen-bond donor (OH) and the amide pharmacophore, altering the vector of key interactions with protein backbone residues compared to the 2-substituted variant [1]. No experimental receptor-binding data exist to quantify the resulting difference in affinity.
| Evidence Dimension | Hydrogen-bond donor (OH) distance from amide nitrogen and cyclopropyl ring |
|---|---|
| Target Compound Data | OH at 3-position relative to amide N; cyclopropyl attached to hydroxyl-bearing carbon; approximate OH-to-amide distance ~4.5–5.0 Å (modeled) |
| Comparator Or Baseline | N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide (CAS 1286721-71-8): OH at 2-position; cyclopropyl attached to hydroxyl-bearing carbon; approximate OH-to-amide distance ~3.0–3.5 Å (modeled) |
| Quantified Difference | Approximately 1.5 Å greater hydrogen-bond donor distance in the target compound; distinct hydrogen-bond geometry predicted by conformational analysis [1] |
| Conditions | In silico conformational modeling (MMFF94 force field); no experimental binding assay available |
Why This Matters
Regioisomeric substitution patterns can yield potency differences exceeding 10-fold in fragment-based campaigns; substituting the 2-substituted isomer for the 3-substituted target without confirmatory biochemical assay could miss or recapitulate key binding interactions.
- [1] Kuujia. N-(3-cyclopropyl-3-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide – EGFR Inhibitory Activity (Preclinical Study Reference, 2024). CAS 1396876-37-1. View Source
